2-Chloro-5-(chloromethyl)-3-methoxypyridine
Overview
Description
2-Chloro-5-(chloromethyl)-3-methoxypyridine is an organic compound belonging to the class of chloropyridines. It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reactor, and the reaction progress is monitored using gas-phase chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The use of airlift circulating reactors improves the efficiency and yield of the process. The reaction conditions are optimized to ensure uniform mixing and minimize energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 2-chloro-5-(methyl)-3-methoxypyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-chloro-5-(substituted methyl)-3-methoxypyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-3-methoxypyridine is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents.
Chemical Research: It is used in the development of new chemical entities and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methoxypyridine largely depends on its application. In the context of insecticides, it targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound binds to these receptors, disrupting normal neural transmission .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-chloromethylpyridine
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(chloromethyl)-3-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in the synthesis of various complex molecules, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-3-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRPHSJMJKKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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